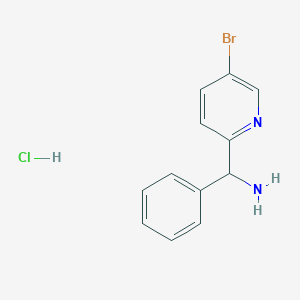
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is a chemical compound that combines a brominated pyridine ring with a phenylmethanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride typically involves the bromination of pyridine followed by the introduction of the phenylmethanamine group. One common method involves the following steps:
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Phenylmethanamine: The brominated pyridine is then reacted with benzylamine under conditions that facilitate the formation of the phenylmethanamine group. This step often requires a base such as sodium hydroxide or potassium carbonate to neutralize the reaction mixture.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: N-oxides of the original compound.
Reduction: De-brominated pyridine derivatives.
Applications De Recherche Scientifique
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the phenylmethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine used in similar applications.
Phenylmethanamine: The parent amine without the brominated pyridine ring.
2-Amino-5-bromopyridine: Another brominated pyridine with an amino group at a different position.
Uniqueness
(5-Bromopyridin-2-yl)-phenylmethanamine;hydrochloride is unique due to the combination of the brominated pyridine ring and the phenylmethanamine group, which provides distinct reactivity and binding properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C12H12BrClN2 |
|---|---|
Poids moléculaire |
299.59 g/mol |
Nom IUPAC |
(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H |
Clé InChI |
ZDNNKDNCXMJCNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



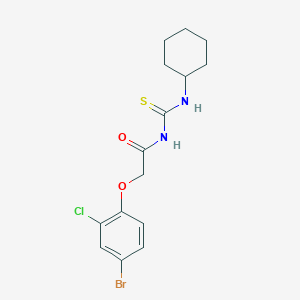
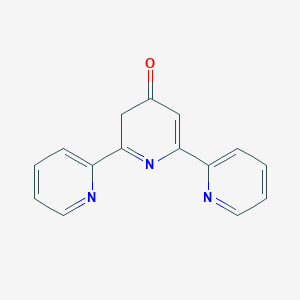
![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B14798478.png)
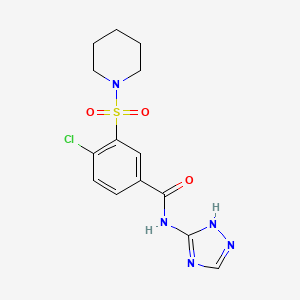

![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)

![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)

![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
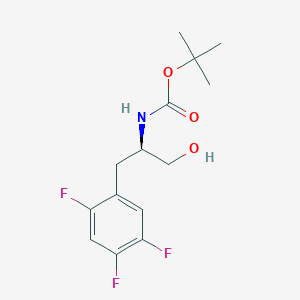
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
